molecular formula C14H15NO4 B1292662 6-tert-butyl-1H-indole-2,4-dicarboxylic acid CAS No. 1000341-47-8

6-tert-butyl-1H-indole-2,4-dicarboxylic acid

Cat. No.: B1292662
CAS No.: 1000341-47-8
M. Wt: 261.27 g/mol
InChI Key: LZKHMNSBBJJXST-UHFFFAOYSA-N
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Description

6-tert-butyl-1H-indole-2,4-dicarboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique tert-butyl substitution, offers interesting properties for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine under acidic conditions . For this specific compound, tert-butyl-substituted precursors are used to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-1H-indole-2,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-tert-butyl-1H-indole-2,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-butyl-1H-indole-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-butyl-1H-indole-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-tert-butyl-1H-indole-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)7-4-9(12(16)17)8-6-11(13(18)19)15-10(8)5-7/h4-6,15H,1-3H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKHMNSBBJJXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646948
Record name 6-tert-Butyl-1H-indole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-47-8
Record name 6-(1,1-Dimethylethyl)-1H-indole-2,4-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-tert-Butyl-1H-indole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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